molecular formula C20H21F3N4O9 B2398240 [3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal CAS No. 303152-87-6

[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal

Cat. No. B2398240
M. Wt: 518.402
InChI Key: SGNQFVXWCDXVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal is a useful research compound. Its molecular formula is C20H21F3N4O9 and its molecular weight is 518.402. The purity is usually 95%.
BenchChem offers high-quality [3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Complex chemical compounds such as the one mentioned are often studied for their reactivity and potential in forming new compounds. For instance, compounds like 2-Ethoxycarbonylmethylidine-4,5-dihydro-4-thiazolinone have been used in cyclization reactions to produce a variety of derivatives, indicating the potential of similar compounds to participate in complex chemical reactions and synthesis processes (Ammar et al., 2010). Additionally, derivatives of 3,5-bis(arylidene)-4-piperidone have been synthesized, displaying inhibitory properties toward various human cancer cell lines, showcasing the potential therapeutic applications of such compounds (Makarov et al., 2016).

Spectroscopic Properties and Structural Analysis

Compounds containing elements like piperidone have been studied for their spectroscopic properties and structural characteristics. For instance, N-Substituted 4-piperidones have been reacted to give keto-cyanines containing a piperidine ring, demonstrating the flexibility of these compounds in forming various structures with distinct spectroscopic properties (Krasnaya et al., 2009).

Anti-Markovnikov Hydroamination

The field of catalysis has explored compounds similar to the one mentioned, such as in the ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines. This process forms beta-phenethylamine products, indicating the utility of these compounds in synthetic chemistry (Utsunomiya & Hartwig, 2003).

Antitumor Properties

Moreover, the antitumor properties of certain compounds are noteworthy. Novel 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety have shown inhibitory properties against various human cancer cell lines, reflecting the potential of these compounds in medicinal chemistry and as therapeutic agents (Makarov et al., 2016).

properties

IUPAC Name

ethyl 1'-[2,6-dinitro-4-(trifluoromethyl)phenyl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O9/c1-2-33-18(28)16-12-9-34-19(35-10-15(12)36-24-16)3-5-25(6-4-19)17-13(26(29)30)7-11(20(21,22)23)8-14(17)27(31)32/h7-8,12,15H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQFVXWCDXVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1COC3(CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.